molecular formula C6H7N3 B13505661 5-ethynyl-1-methyl-1H-pyrazol-4-amine

5-ethynyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13505661
M. Wt: 121.14 g/mol
InChI Key: UVRFTFPZZSWTFH-UHFFFAOYSA-N
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Description

5-Ethynyl-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an ethynyl group at the 5-position, a methyl group at the 1-position, and an amine group at the 4-position, making it a unique and versatile molecule for various applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include pyrazole oxides, ethyl-substituted pyrazoles, and various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 5-ethynyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their activity. It may also participate in proton transfer processes, affecting the function of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

5-ethynyl-1-methylpyrazol-4-amine

InChI

InChI=1S/C6H7N3/c1-3-6-5(7)4-8-9(6)2/h1,4H,7H2,2H3

InChI Key

UVRFTFPZZSWTFH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C#C

Origin of Product

United States

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